molecular formula C10H8ClIN2O2 B12275208 Ethyl 8-chloro-7-iodoimidazo[1,2-A]pyridine-2-carboxylate

Ethyl 8-chloro-7-iodoimidazo[1,2-A]pyridine-2-carboxylate

Cat. No.: B12275208
M. Wt: 350.54 g/mol
InChI Key: DDIJXSYVDVFGPN-UHFFFAOYSA-N
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Description

Ethyl 8-chloro-7-iodoimidazo[1,2-A]pyridine-2-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-A]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 8-chloro-7-iodoimidazo[1,2-A]pyridine-2-carboxylate typically involves the functionalization of the imidazo[1,2-A]pyridine scaffold. This can be achieved through various methods, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies . The specific reaction conditions and reagents used can vary, but common methods include the use of radical reactions to introduce the chloro and iodo substituents at the 8 and 7 positions, respectively .

Industrial Production Methods

Industrial production of this compound would likely involve scalable synthetic routes that ensure high yield and purity. This could include the use of continuous flow reactors and other advanced manufacturing techniques to optimize reaction conditions and minimize waste .

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-chloro-7-iodoimidazo[1,2-A]pyridine-2-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents. The specific conditions will depend on the desired reaction and the functional groups present on the compound .

Major Products

The major products formed from these reactions will depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce compounds with additional oxygen-containing functional groups, while substitution reactions may produce compounds with different substituents at the 7 and 8 positions .

Scientific Research Applications

Ethyl 8-chloro-7-iodoimidazo[1,2-A]pyridine-2-carboxylate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Ethyl 8-chloro-7-iodoimidazo[1,2-A]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. This can include binding to enzymes or receptors, inhibiting or activating specific biochemical pathways, and modulating cellular processes . The exact mechanism will depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Ethyl 8-chloro-7-iodoimidazo[1,2-A]pyridine-2-carboxylate can be compared to other similar compounds, such as:

Properties

Molecular Formula

C10H8ClIN2O2

Molecular Weight

350.54 g/mol

IUPAC Name

ethyl 8-chloro-7-iodoimidazo[1,2-a]pyridine-2-carboxylate

InChI

InChI=1S/C10H8ClIN2O2/c1-2-16-10(15)7-5-14-4-3-6(12)8(11)9(14)13-7/h3-5H,2H2,1H3

InChI Key

DDIJXSYVDVFGPN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN2C=CC(=C(C2=N1)Cl)I

Origin of Product

United States

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